molecular formula C4H11NO2 B599263 BIS(2-HYDROXYETHYL)AMINE-D11 CAS No. 1219804-08-6

BIS(2-HYDROXYETHYL)AMINE-D11

Cat. No.: B599263
CAS No.: 1219804-08-6
M. Wt: 116.204
InChI Key: ZBCBWPMODOFKDW-DEEHOQBLSA-N
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Description

BIS(2-HYDROXYETHYL)AMINE-D11 is a deuterated form of BIS(2-HYDROXYETHYL)AMINE, which is a commonly used chelating agent in various chemical and biological applications. The deuterated form is used in research and development to study the biological activity and mechanism of action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

BIS(2-HYDROXYETHYL)AMINE-D11 can be synthesized by reacting ethylene oxide with deuterated ammonia (ND3) to produce deuterated ethanolamine (HOCD2CH2ND2). This intermediate is then further reacted with another equivalent of ethylene oxide to yield this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of deuterated reagents and controlled reaction environments to maintain the integrity of the deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

BIS(2-HYDROXYETHYL)AMINE-D11 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) are commonly used.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylamines.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

BIS(2-HYDROXYETHYL)AMINE-D11 is used in various scientific research applications, including:

    Chemistry: As a chelating agent and in isotopic labeling studies.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: In the development of deuterated drugs for improved pharmacokinetics.

    Industry: As a stabilizer in the production of polymers and resins

Mechanism of Action

The mechanism of action of BIS(2-HYDROXYETHYL)AMINE-D11 involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It interacts with molecular targets such as enzymes and receptors, modulating their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Diethanolamine (DEA): A non-deuterated form with similar chemical properties but different biological activity.

    Triethanolamine (TEA): Contains three hydroxyl groups and is used in similar applications but has different reactivity.

    Ethanolamine: A simpler compound with one hydroxyl group, used in various industrial applications

Uniqueness

BIS(2-HYDROXYETHYL)AMINE-D11 is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research and development, where isotopic labeling and stability are crucial.

Properties

CAS No.

1219804-08-6

Molecular Formula

C4H11NO2

Molecular Weight

116.204

IUPAC Name

N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine

InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD

InChI Key

ZBCBWPMODOFKDW-DEEHOQBLSA-N

SMILES

C(CO)NCCO

Synonyms

BIS(2-HYDROXYETHYL)AMINE-D11

Origin of Product

United States

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